molecular formula C10H6ClN3 B1361501 2-[(3-Chloroanilino)methylidene]propanedinitrile CAS No. 6288-52-4

2-[(3-Chloroanilino)methylidene]propanedinitrile

Cat. No.: B1361501
CAS No.: 6288-52-4
M. Wt: 203.63 g/mol
InChI Key: DBWBMOMRNHVYAZ-UHFFFAOYSA-N
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Description

2-[(3-Chloroanilino)methylidene]propanedinitrile is a substituted propanedinitrile derivative featuring a methylidene group linked to a 3-chloroanilino substituent. The compound’s structure comprises a central propane backbone with two nitrile groups and a conjugated imine system. The 3-chloroanilino group introduces both steric and electronic effects due to the electron-withdrawing chlorine atom and the electron-donating amine (-NH2) moiety. This combination renders the compound a candidate for applications in organic electronics, pharmaceuticals, and materials science, where its reactivity and electronic properties can be tailored through substituent modifications .

Properties

IUPAC Name

2-[(3-chloroanilino)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13/h1-4,7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWBMOMRNHVYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279162
Record name 2-[(3-chloroanilino)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6288-52-4
Record name NSC56178
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC11430
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(3-chloroanilino)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[(3-Chloroanilino)methylidene]propanedinitrile typically involves the reaction of 3-chloroaniline with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .

Chemical Reactions Analysis

2-[(3-Chloroanilino)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

2-[(3-Chloroanilino)methylidene]propanedinitrile has a wide range of applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3-Chloroanilino)methylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Propanedinitrile Derivatives

Compound Name Substituent CAS Number Molar Mass (g/mol) Key Electronic Features
This compound 3-Cl-C6H4-NH- - ~219.6* Electron-withdrawing Cl + donating NH2
[Chloro(phenyl)methylidene]propanedinitrile Cl-C6H4- (para) 18270-61-6 202.62 Electron-withdrawing Cl on phenyl
2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile 3-Cl-4-OCH3-C6H3- 362721-80-0 218.64 Cl (electron-withdrawing) + OCH3 (donating)
2-[(2-Chlorophenyl)methylidene]propanedinitrile 2-Cl-C6H4- 2698-41-1 206.63 Ortho-Cl steric hindrance
2-[(3-Fluorophenyl)methylidene]propanedinitrile 3-F-C6H4- - ~190.1* Stronger electron-withdrawing F vs. Cl

*Estimated based on molecular formula.

  • Electronic Effects: The 3-chloroanilino group uniquely combines a meta-chlorine (electron-withdrawing) with an amine group (electron-donating), creating a push-pull system that enhances charge transfer capabilities compared to purely electron-withdrawing substituents (e.g., [Chloro(phenyl)methylidene]propanedinitrile ).

Crystallographic and Supramolecular Features

  • Crystal Packing: Derivatives like 2-[(Dimethylamino)methylidene]propanedinitrile form 3D networks via weak C–H⋯N hydrogen bonds, while thiazolidinone analogs exhibit layered structures via C–H⋯π interactions . The 3-chloroanilino group’s polarity may promote similar intermolecular interactions, influencing solubility and crystallinity.
  • Geometric Parameters: The dihedral angles between substituents and the propanedinitrile core (e.g., 7.95° in dimethylamino derivatives ) vary with substituent bulk, affecting molecular planarity and conjugation.

Research Findings and Implications

Synthetic Versatility: Propanedinitrile derivatives are typically synthesized via Knoevenagel condensation, with substituents dictating reaction conditions. Electron-deficient aryl groups (e.g., 3-F, 3-Cl) may require milder bases to avoid side reactions .

Computational Insights: Density functional theory (DFT) studies using MN12SX/N12SX functionals effectively predict reactivity descriptors (e.g., HOMO-LUMO gaps) for similar systems, guiding the design of 3-chloroanilino derivatives for targeted applications .

Safety and Handling: Chlorinated derivatives (e.g., CAS 2698-41-1) often require precautions for irritancy, though specific hazards for the 3-chloroanilino analog remain uncharacterized .

Biological Activity

The compound 2-[(3-Chloroanilino)methylidene]propanedinitrile , also known by its CAS number 6288-52-4, is a nitrile derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H10ClN2
  • Molecular Weight : 220.66 g/mol
  • IUPAC Name : this compound

This compound features a chloroaniline moiety linked to a propanedinitrile group, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans at low micromolar concentrations. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with metabolic processes in microorganisms.

Antitumor Activity

The compound has also been explored for its potential antitumor effects. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, it has been suggested that the compound inhibits key enzymes involved in cellular metabolism, further contributing to its antitumor efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Generation of ROS : The compound can undergo redox cycling, producing ROS that induce oxidative stress in target cells.
  • Enzyme Inhibition : It inhibits enzymes critical for cellular metabolism, which may disrupt energy production in cancer cells.
  • Cell Membrane Disruption : The interaction with lipid membranes leads to increased permeability and eventual cell lysis in microbial pathogens .

Summary of Key Studies

Study ReferenceFocusFindings
Antimicrobial ActivityInhibited Staphylococcus aureus and Candida albicans growth at low concentrations.
Antitumor EffectsInduced apoptosis in breast and colon cancer cell lines through ROS generation.
Mechanistic InsightsDemonstrated enzyme inhibition affecting metabolic pathways in cancer cells.

Case Study: Antitumor Efficacy

In a controlled laboratory study, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated:

  • IC50 Value : Approximately 15 µM after 48 hours of exposure.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis, showing increased Annexin V staining in treated cells compared to controls.

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

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